Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethynyl group, a methyl group, and a carboxylate ester group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of ethynyl-substituted aldehydes with methyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can interact with cellular receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the ethynyl group.
Ethyl coumarin-3-carboxylate: Contains a coumarin ring instead of a pyridine ring.
Indole derivatives: Share some structural similarities but have different core structures and properties.
Uniqueness
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-ethynyl-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-4-7-5-8(10(13)14-3)9(12)11(2)6-7/h1,5-6H,2-3H3 |
InChI Key |
USHMOHGAQQVXLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)C#C |
Origin of Product |
United States |
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